[1-(4-chlorophenyl)piperidin-3-yl]methanol
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Overview
Description
[1-(4-chlorophenyl)piperidin-3-yl]methanol is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a piperidine ring, with a hydroxymethyl group at the third position. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-chlorophenyl)piperidin-3-yl]methanol typically involves the reaction of 4-chlorobenzaldehyde with piperidine under specific conditions. The hydroxymethyl group can be introduced through a subsequent reduction reaction. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: [1-(4-chlorophenyl)piperidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
[1-(4-chlorophenyl)piperidin-3-yl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [1-(4-chlorophenyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Chloro-alpha-pyrrolidinovalerophenone: Similar in structure but with different functional groups and biological activities.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Another piperidine derivative with distinct properties and applications
Uniqueness: [1-(4-chlorophenyl)piperidin-3-yl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl and chlorophenyl groups contribute to its versatility in various chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C12H16ClNO |
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Molecular Weight |
225.71 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-5-12(6-4-11)14-7-1-2-10(8-14)9-15/h3-6,10,15H,1-2,7-9H2 |
InChI Key |
QWZBHUGRDNZXMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)Cl)CO |
Origin of Product |
United States |
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